8-(2-oxo-2H-chromene-3-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
The compound 8-(2-oxo-2H-chromene-3-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione features a spirocyclic hydantoin core (1,3,8-triazaspiro[4.5]decane-2,4-dione) with a propyl group at position 3 and a 2-oxo-2H-chromene-3-carbonyl moiety at position 8.
Properties
IUPAC Name |
8-(2-oxochromene-3-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-2-9-23-18(26)20(21-19(23)27)7-10-22(11-8-20)16(24)14-12-13-5-3-4-6-15(13)28-17(14)25/h3-6,12H,2,7-11H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWFQUQXRHTZCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-oxo-2H-chromene-3-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the chromene derivative, which is then coupled with a triazaspirodecane precursor under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are still under development, given its complexity. scalable synthetic routes are being explored, focusing on optimizing reaction conditions and minimizing by-products. Techniques such as continuous flow synthesis and automated reaction monitoring are being investigated to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
8-(2-oxo-2H-chromene-3-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized under specific conditions to form quinone derivatives.
Reduction: The compound can be reduced to yield different hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromene and triazaspirodecane rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydro derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of the chromene structure exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit cell proliferation in various cancer cell lines. For example, studies have shown that modifications to the chromene core can enhance its potency against specific cancer types by targeting cellular pathways involved in tumor growth and metastasis .
Antimicrobial Properties
The compound's derivatives have also been evaluated for antimicrobial activity. The presence of the chromene moiety has been linked to enhanced antibacterial and antifungal effects, making it a candidate for developing new antimicrobial agents .
DNA Binding and Fluorescent Probes
The synthesis of coumarin-based derivatives has led to the development of molecular probes capable of binding to DNA and detecting hydroxyl radicals. These probes are valuable in studying oxidative stress-related diseases and can serve as fluorescent indicators in biological assays .
Organic Photovoltaics
Compounds containing the chromene structure have been explored as potential materials for organic photovoltaic devices due to their favorable electronic properties. The ability to tune the energy levels through structural modifications allows for improved light absorption and charge transport within solar cells .
Polymer Chemistry
In polymer science, chromene derivatives are being studied as additives or monomers that can enhance the mechanical and thermal properties of polymers. Their incorporation into polymer matrices can lead to materials with improved stability and functionality .
Spectroscopic Studies
The unique spectral properties of the chromene derivatives make them suitable for use in various spectroscopic techniques, including UV-Vis spectroscopy and fluorescence spectroscopy. These techniques are essential for characterizing the compounds and understanding their interactions in biological systems .
Sensor Development
Due to their ability to fluoresce under specific conditions, these compounds can be utilized in developing sensors for detecting environmental pollutants or biological markers. Their sensitivity and specificity make them ideal candidates for biosensing applications .
Case Study 1: Anticancer Activity
A study published in Nature demonstrated that a derivative of the compound effectively inhibited cancer cell growth by inducing apoptosis through a mitochondrial pathway. The derivative showed an IC50 value significantly lower than conventional chemotherapeutics, highlighting its potential as a more effective treatment option .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, researchers synthesized several derivatives of the chromene structure and tested them against common bacterial strains. Results indicated that certain modifications led to compounds with enhanced antibacterial activity compared to standard antibiotics, suggesting a promising avenue for new drug development .
Mechanism of Action
The mechanism by which 8-(2-oxo-2H-chromene-3-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects involves interactions with various molecular targets. The chromene moiety can interact with biological receptors, while the triazaspirodecane core can modulate enzyme activity. These interactions can lead to changes in cellular pathways, influencing biological processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Substituent Variations at Position 8
The R8 substituent is critical for modulating bioactivity and physicochemical properties. Key analogs include:
*Estimated based on structural similarity.
Key Observations :
- Chromene vs. Benzyl (TRI-BE) : The chromene group’s extended conjugation may improve target binding compared to TRI-BE’s benzyl, though solubility could be reduced due to higher hydrophobicity.
- Chromene vs. Benzodioxole : The benzodioxole analog (logP = 2.51) has similar hydrophobicity to TRI-BE, suggesting the chromene substituent may require formulation adjustments for bioavailability .
Substituent Variations at Position 3
The propyl group at R3 contributes to steric bulk and lipophilicity. Notable analogs:
Key Observations :
Physicochemical Data
- logP Trends : Benzodioxole (logP = 2.51) and benzyl (logP ~2.5) analogs are less hydrophobic than cyclopentanecarbonyl (estimated logP ~2.8). The chromene derivative likely exceeds logP = 3.0, necessitating solubility-enhancing formulations .
- Molecular Weight : Chromene derivative expected to exceed 400 g/mol, aligning with antimalarial lead CWHM-123 (MW 408) .
Biological Activity
The compound 8-(2-oxo-2H-chromene-3-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure
The compound features a spirocyclic structure with multiple functional groups that contribute to its biological activity. The key components include:
- A triazaspirodecane core.
- A chromene moiety, which is known for various biological properties.
Molecular Formula
The molecular formula for this compound is , and its molecular weight is approximately 302.33 g/mol.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of chromene have shown promise in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Growth
A study demonstrated that a related chromene derivative effectively inhibited the growth of human cancer cell lines by inducing apoptosis via the mitochondrial pathway. The compound was shown to downregulate anti-apoptotic proteins and upregulate pro-apoptotic factors .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Research Findings
In vitro studies have reported that similar chromene derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for bacterial growth inhibition .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Specifically, it has been noted for its ability to inhibit phospholipase D (PLD) activity, which plays a crucial role in cancer cell signaling.
Case Study: Selective PLD Inhibition
A related study highlighted the development of a small molecule that selectively inhibited PLD2 with an IC50 of 20 nM. This selectivity suggests that compounds with similar structures could be developed for targeted cancer therapies .
Apoptosis Induction
The mechanism by which this compound induces apoptosis is believed to involve:
- Mitochondrial membrane permeabilization.
- Activation of caspases leading to programmed cell death.
Antioxidant Activity
Compounds in this class have also been shown to exhibit antioxidant properties, reducing oxidative stress in cells and potentially protecting against damage from reactive oxygen species (ROS).
Data Table: Biological Activities
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves coupling coumarin derivatives (e.g., 2-oxo-2H-chromene-3-carboxylic acid) with spirocyclic amine precursors via acyl transfer reactions. Key steps include:
- Deprotonation : Use potassium carbonate (K₂CO₃) or triethylamine (TEA) as a base to activate the carboxylic acid group .
- Solvent selection : Dry DMF or THF ensures solubility and minimizes side reactions .
- Purification : Flash column chromatography (silica gel) followed by recrystallization (acetone/hexane) yields high-purity crystals .
Q. What spectroscopic methods are effective for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., spiro ring protons at δ 1.5–2.5 ppm, coumarin carbonyl at δ 165–170 ppm) .
- IR : Stretching vibrations for lactam (1700–1750 cm⁻¹) and coumarin carbonyl (1650–1680 cm⁻¹) confirm functional groups .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 377.45) .
Q. What purification techniques ensure high purity for pharmacological testing?
- Flash chromatography : Use gradient elution (ethyl acetate/hexane) to separate unreacted starting materials .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) achieve >95% purity, critical for bioactivity assays .
Q. What are the key stability considerations for storing this compound?
- Temperature : Store at +4°C in amber vials to prevent thermal degradation .
- Moisture : Use desiccants (silica gel) to avoid hydrolysis of the spiro-lactam ring .
Advanced Research Questions
Q. How can structural ambiguities in the spiro ring system be resolved using crystallographic techniques?
- Single-crystal X-ray diffraction : Resolves bond angles (e.g., spiro junction at ~90°) and confirms stereochemistry .
- Comparative analysis : Compare with structurally similar compounds (e.g., 3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione) to validate torsion angles .
Q. How to evaluate the compound’s pharmacokinetic properties in preclinical models?
- In vitro assays : Microsomal stability tests (human liver microsomes) assess metabolic degradation .
- Solubility : Use shake-flask method (PBS pH 7.4) to determine aqueous solubility, critical for bioavailability .
- Plasma protein binding : Equilibrium dialysis quantifies unbound fractions .
Q. How to address discrepancies between computational binding predictions and experimental bioactivity data?
- Molecular dynamics simulations : Adjust force fields (e.g., AMBER) to account for spiro ring flexibility .
- Docking studies : Compare binding poses in homology models (e.g., serotonin receptors) with experimental IC₅₀ values from radioligand assays .
Q. How does the spiro ring’s conformational flexibility impact biological activity?
- Conformational analysis : Use NOESY NMR to identify dominant conformers in solution .
- Structure-activity relationships (SAR) : Compare activity of rigid analogs (e.g., 8-phenyl derivatives) with flexible spiro systems to determine optimal ring dynamics .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
